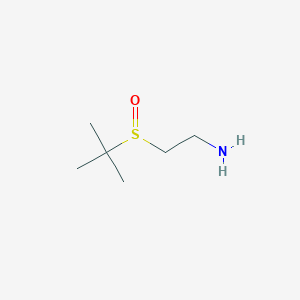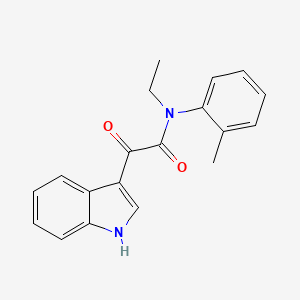
2-(4-(dimethylamino)benzamido)-N,4,5-trimethylthiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule. It contains functional groups such as amide and thiophene, which are common in many pharmaceuticals and industrially important chemicals .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or substitution reactions involving the corresponding amines, carboxylic acids, or their derivatives .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The presence of the amide group suggests potential for hydrogen bonding, which could influence its physical and chemical properties .Chemical Reactions Analysis
The compound, due to its functional groups, might undergo various chemical reactions. For instance, the amide group could participate in hydrolysis or condensation reactions. The thiophene ring might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, boiling point, and reactivity .Aplicaciones Científicas De Investigación
1. Complex Formation and Crystal Structures
- Rhenium and Technetium Complexes : This compound forms complexes with rhenium and technetium, which are characterized by spectroscopic methods and X-ray crystallography. Such complexes have potential applications in coordination chemistry and material science (Nguyen Hung Huy et al., 2008).
- Crystal Structures of Carboxylate Derivatives : The compound contributes to the understanding of crystal structures in organic chemistry. It helps in studying hydrogen-bonded dimers and their interactions, which is significant in the field of molecular design (K. Kranjc et al., 2012).
2. Synthesis and Characterization of Polyamides
- Polyamides and Poly(amide-imide)s : This compound plays a role in the synthesis of polyamides and poly(amide-imide)s. These polymers have applications in materials science due to their solubility and thermal stability (A. Saxena et al., 2003).
- Electrochromic Polymeric Films : It contributes to the development of electroactive aromatic polyamides, which are used in electrochromic devices. These devices have applications in smart windows and displays (S. Hsiao et al., 2008).
3. Anticancer Research
- Cytotoxic Activity of Carboxamide Derivatives : The compound's derivatives have been studied for their cytotoxic properties against cancer cell lines. This research is crucial for developing new anticancer drugs (L. Deady et al., 2003).
- Synthesis and Anticancer Activity : It is also involved in the synthesis of novel compounds with potential anticancer activities, highlighting its importance in medicinal chemistry (M. A. Bhat et al., 2022).
4. Synthesis of Heterocyclic Compounds
- Heterocycles Synthesis : This compound is used in synthesizing various heterocyclic compounds, which have applications in drug design and synthesis (N. Kaur et al., 2014).
5. Biomineralization Studies
- Calcium Complexes and Biomineralization : Research involving this compound aids in understanding biomineralization, particularly in the formation of calcium carbonate. This is significant in both biological and materials science contexts (N. Ueyama et al., 1998).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 4-(dimethylamino)benzoic acid, have been found to interact with proteins like replicase polyprotein 1ab and orf1a polyprotein in sars-cov .
Mode of Action
Based on its structural similarity to other compounds, it may involve interactions with its targets that lead to changes in their function .
Biochemical Pathways
Compounds with similar structures have been found to affect various biochemical pathways .
Pharmacokinetics
Pharmacokinetics involves the study of how drugs move through the body, including processes such as absorption, distribution, metabolism, and excretion . These properties significantly impact the bioavailability of a drug, which refers to the fraction of the drug that reaches the systemic circulation and the target tissue.
Result of Action
The effects would likely depend on the specific targets of the compound and the biochemical pathways it affects .
Direcciones Futuras
Propiedades
IUPAC Name |
2-[[4-(dimethylamino)benzoyl]amino]-N,4,5-trimethylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c1-10-11(2)23-17(14(10)16(22)18-3)19-15(21)12-6-8-13(9-7-12)20(4)5/h6-9H,1-5H3,(H,18,22)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVOODKUHZSXUIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)NC)NC(=O)C2=CC=C(C=C2)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl N-(5-{[4-(octyloxy)anilino]sulfonyl}-1H-1,3-benzimidazol-2-yl)carbamate](/img/structure/B2904766.png)
![3-(3,3-Dimethyl-2-oxobutyl)-8-(3-chloro-4-methylphenyl)-1-methyl-1,3,5-trihydr oimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2904767.png)
![Methyl 5-((4-ethylphenyl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate](/img/structure/B2904768.png)
![[1-(Tert-butylamino)-1-oxopropan-2-yl] 4-(prop-2-enoylamino)benzoate](/img/structure/B2904772.png)
![N-[2-(4-chlorophenyl)ethyl]-2,3-difluoropyridine-4-carboxamide](/img/structure/B2904773.png)


![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-(difluoromethyl)-N,1-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2904776.png)
![2-[3,4-Dihydro-2(1H)-isoquinolinyl]aniline](/img/structure/B2904778.png)
![5-(furan-2-yl)-2-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2904779.png)
![(E)-3-(3-chloro-4-methoxyanilino)-1-[3-[(2,4-dichlorophenyl)methoxy]phenyl]prop-2-en-1-one](/img/structure/B2904782.png)

![1,2,3,4-Tetrahydro-2,5-methanopyrido[3,4-b][1,4]diazepine dihydrochloride](/img/structure/B2904785.png)